1-(difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-(difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a compound of significant interest in the field of medicinal chemistry. This compound features a difluoromethyl group, which is known to enhance the metabolic stability and lipophilicity of molecules, making it a valuable component in drug design .
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves several steps. One common method starts with the preparation of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, which is then converted into the desired amine through a series of reactions including esterification, addition, methylation, and hydrolysis . Industrial production methods often employ metal-based catalysts to facilitate the difluoromethylation process, ensuring high yield and purity .
Chemical Reactions Analysis
1-(difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes due to its stability and reactivity.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .
Comparison with Similar Compounds
Similar compounds include:
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds also exhibit antifungal activity and are used in agricultural applications.
1-((1-(difluoromethyl)-1H-pyrazol-5-yl)methyl)piperazine hydrochloride: This compound shares structural similarities and is used in medicinal chemistry.
1-(1-(difluoromethyl)-1H-pyrazol-3-yl)-N-methylmethanamine hydrochloride: Another related compound with applications in chemical synthesis.
The uniqueness of 1-(difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17F2N5 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H17F2N5/c1-3-6-18-10(4-5-16-18)7-15-11-8-19(12(13)14)17-9(11)2/h4-5,8,12,15H,3,6-7H2,1-2H3 |
InChI Key |
CNACZPDWLCTWLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC2=CN(N=C2C)C(F)F |
Origin of Product |
United States |
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